
2-Chloroethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with thiourea under acidic conditions. The reaction typically proceeds as follows:
HOCH2CH2Cl+NH2CSNH2→ClCH2CH2CSNH2+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of thionating agents to convert amides or carboxylic acids into thioamides. This method is advantageous due to its functional compatibility and selectivity in converting oxygen atoms to sulfur atoms in complex molecules .
化学反应分析
Types of Reactions: 2-Chloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, nitriles, and other substituted derivatives.
科学研究应用
2-Chloroethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocycles and as a reagent in organic synthesis.
Biology: The compound is employed in the study of protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: Thioamides, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-chloroethanethioamide involves its interaction with biological molecules through the formation of thioamide bonds. These bonds can alter the nucleophilicity and hydrogen bonding properties of the compound, leading to changes in its chemical reactivity and non-covalent interactions. The molecular targets and pathways involved include protein and peptide backbones, where the thioamide substitution can enhance target affinity and stability .
相似化合物的比较
2-Chloroethanol: An organic compound with similar structural features but different reactivity due to the presence of an oxygen atom instead of sulfur.
Thioacetamide: Another thioamide with a simpler structure, often used in similar applications.
Thiourea: A related compound with a similar sulfur-containing functional group.
Uniqueness: 2-Chloroethanethioamide is unique due to its specific combination of a chloroethyl group and a thioamide functional group. This combination imparts distinct chemical properties, making it valuable in specialized applications where other thioamides may not be as effective .
属性
IUPAC Name |
2-chloroethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNS/c3-1-2(4)5/h1H2,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQPUMLECIFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

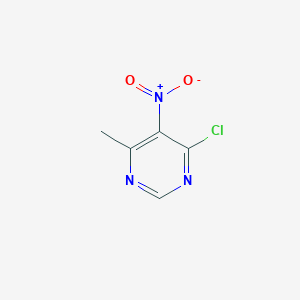
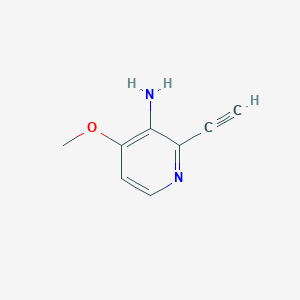
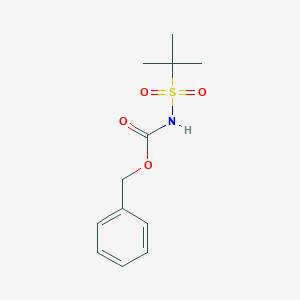

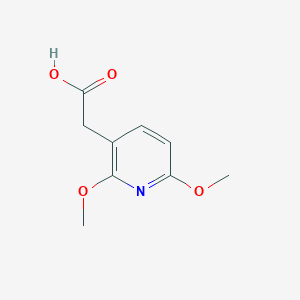

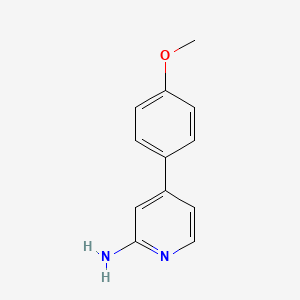
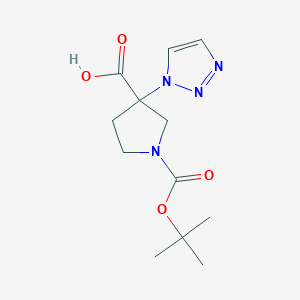

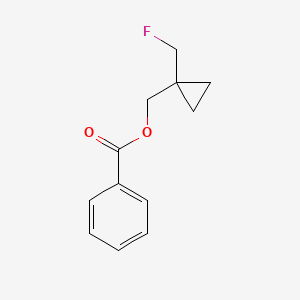
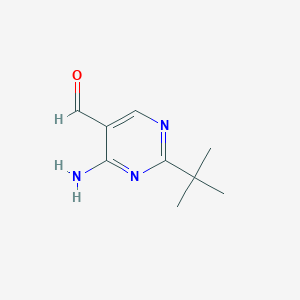
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)

